molecular formula C10H10O4S B8518307 3-Oxetyl tosylate

3-Oxetyl tosylate

Cat. No. B8518307
M. Wt: 226.25 g/mol
InChI Key: FNNVUAVMEYVQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxetyl tosylate is a useful research compound. Its molecular formula is C10H10O4S and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxetyl tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxetyl tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Oxetyl tosylate

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

2H-oxet-3-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H10O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-6H,7H2,1H3

InChI Key

FNNVUAVMEYVQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=COC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The unpurified 3-hydroxyoxetane produced in Example 11 was used directly in the synthesis of its tosylate. To a stirred suspension of 315 g of the material (containing 3.4 moles of 3hydroxyoxetane) and 743 g (3.9 moles) of technical grade p-toluenesulfonyl chloride in 600 mL of water, was added dropwise, over a period of 25 minutes, a solution of 218 g (5.45 moles) of sodium hydroxide in 225 mL of water. The reaction was exothermic and ice bath cooling was used to keep the reaction temperature below 70° C. When the exothermic reaction subsided (10 minutes), the cooling bath was removed and the reaction temperature was allowed to decrease to 40° C. over a 1 hour period. The product was isolated by filtration, washed with four 200 ml portions of warm (45°-55° C.) water, and air dried to give 730 g (94% yield) of 3-oxetyl tosylate, mp 86°-88° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
315 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
218 g
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

To a stirred suspension of 315 g of 3-hydroxyoxetane (3.4 Moles) and 743 g (3.9 moles) of technical grade p-toluenesulfonyl chloride in 600 mL of water, was added dropwise, over a period of 25 minutes a solution of 218 g (5.45 moles) of sodium hydroxide in 225 mL of water. The reaction was exothermic and ice bath cooling was used to keep the reaction temperature below 70° C. When the exothermic reaction subsided (10 minutes), the cooling bath was removed and the reaction temperatures was allowed to decrease to 40° C. over a 1 hour period. The product was isolated by filtration, washed with four 200 ml portions of warm (45°-55° C.) water, and air dried to give 730 g (94% yield) of 3-oxetyl tosylate, mp 86°-88° C.
Quantity
315 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
218 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.